molecular formula C8H13ClN4O3 B8805221 H-Gly-His-OH.HCl

H-Gly-His-OH.HCl

Cat. No.: B8805221
M. Wt: 248.67 g/mol
InChI Key: BAKFHUFFZULTOT-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-His-OH·HCl is a dipeptide composed of glycine (Gly) and histidine (His) residues, stabilized as a hydrochloride salt. The glycine residue (C₂H₅NO₂) contributes a simple alkyl backbone, while histidine (C₆H₉N₃O₂) introduces an imidazole side chain, enabling metal coordination and pH buffering capabilities. The hydrochloride salt enhances solubility in aqueous environments, making it valuable in biochemical and pharmaceutical research.

For instance, dipeptides like H-Ala-His-OH (CAS 3253-17-6, ) share structural similarities, with molecular weights typically ranging between 200–250 g/mol. The imidazole group in histidine facilitates interactions in enzyme active sites and metal-binding studies .

Properties

Molecular Formula

C8H13ClN4O3

Molecular Weight

248.67 g/mol

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C8H12N4O3.ClH/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5;/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15);1H/t6-;/m0./s1

InChI Key

BAKFHUFFZULTOT-RGMNGODLSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CN.Cl

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CN.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
H-Gly-His-OH·HCl C₈H₁₅ClN₄O₃* ~246.69 Imidazole, amine, carboxyl Enzyme studies, metal chelation
H-Lys(Ac)-OH·HCl C₈H₁₆N₂O₃·HCl 224.7 Acetylated ε-amino group Peptide synthesis, stability enhancement
H-Cys(Z)-OH·HCl C₁₄H₂₀N₂O₄·HCl 316.8 Benzyloxycarbonyl (Z) thiol Protected cysteine derivative for synthesis
H-Gly-NH₂·HCl C₃H₇ClN₂O₂ 146.56 Glycine amide Building block in peptide chains
H-D-Chg-OH·HCl C₈H₁₆ClNO₂ 193.67 Cyclohexylglycine derivative Structural studies, chiral resolution

*Inferred from Gly (C₂H₅NO₂) + His (C₆H₉N₃O₂) + HCl.

Key Observations :

  • H-Gly-His-OH·HCl uniquely combines glycine’s flexibility with histidine’s imidazole, enabling pH-sensitive interactions absent in simpler derivatives like H-Gly-NH₂·HCl.
  • H-Lys(Ac)-OH·HCl and H-Cys(Z)-OH·HCl feature protective groups (acetyl, benzyloxycarbonyl) that enhance stability during peptide synthesis, unlike the unprotected imidazole in H-Gly-His-OH·HCl .

Physicochemical Properties

Property H-Gly-His-OH·HCl H-Lys(Ac)-OH·HCl H-Cys(Z)-OH·HCl
Solubility High in water* ≥22.4 mg/mL in water 100 mg/mL in DMSO
LogP (Predicted) ~-3.0 (hydrophilic) -1.5 (moderate) 2.8 (hydrophobic)
Hydrogen Bonding 4 donors, 5 acceptors* 3 donors, 5 acceptors 3 donors, 6 acceptors

*Inferred from hydrochloride salt and hydrophilic residues.

Analysis :

  • The hydrochloride salt in H-Gly-His-OH·HCl improves water solubility compared to neutral peptides. However, H-Cys(Z)-OH·HCl’s benzyloxycarbonyl group increases hydrophobicity, necessitating DMSO for dissolution .
  • LogP values reflect H-Gly-His-OH·HCl’s polarity, making it suitable for aqueous assays, whereas H-Cys(Z)-OH·HCl is better suited for organic-phase reactions.

Stability and Reactivity

  • H-Gly-His-OH·HCl : The imidazole group is prone to oxidation at high pH or in the presence of metal ions. Storage at -20°C in dry conditions is recommended, akin to L-cysteine derivatives () .
  • H-Lys(Ac)-OH·HCl: Acetylation protects the ε-amino group, reducing nucleophilic reactivity and enzymatic degradation, enhancing shelf life .
  • H-Cys(Z)-OH·HCl : The Z-group stabilizes the thiol, preventing disulfide formation. However, acidic conditions may cleave the protecting group .

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